molecular formula C39H54O7 B1257583 2-O-caffeoyl maslinic acid

2-O-caffeoyl maslinic acid

Cat. No.: B1257583
M. Wt: 634.8 g/mol
InChI Key: KTFAOIPNIQQKGY-JNMJKHHHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-O-Caffeoyl maslinic acid is a triterpenoid compound belonging to the class of organic compounds known as triterpenoids . It was first documented in 2007 and can be found in natural sources such as the branch bark of Hippophae rhamnoides L. (sea buckthorn) . This compound is a derivative of maslinic acid, a pentacyclic triterpene renowned for its wide range of biological activities, where a caffeoyl moiety is attached to the maslinic acid structure . In scientific research, this compound has demonstrated significant bioactive potential. Studies on related caffeoyl-triterpene compounds have shown potent, concentration-dependent anticancer activities, particularly against human colorectal cancer cell lines. The proposed mechanisms include suppressing antiapoptotic genes like MCL-1 and inducing the expression of pro-apoptotic genes such as BAX and TP53 . Furthermore, research indicates that this compound itself exhibits inhibitory activity on nitric oxide (NO) production in activated macrophage models, suggesting it possesses notable anti-inflammatory properties . Its radical-scavenging (antioxidant) activity further contributes to its bioactivity profile . This compound serves as a valuable reference standard and investigative tool for researchers in pharmacology, natural product chemistry, and oncology. It is ideal for use in in vitro studies aimed at elucidating the mechanisms of triterpenoid action, screening for anticancer and anti-inflammatory drug leads, and exploring the synergistic effects of complex plant extracts. Please note: This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate care and safety precautions in a laboratory setting.

Properties

Molecular Formula

C39H54O7

Molecular Weight

634.8 g/mol

IUPAC Name

(4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-11-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C39H54O7/c1-34(2)16-18-39(33(44)45)19-17-37(6)24(25(39)21-34)10-12-30-36(5)22-28(32(43)35(3,4)29(36)14-15-38(30,37)7)46-31(42)13-9-23-8-11-26(40)27(41)20-23/h8-11,13,20,25,28-30,32,40-41,43H,12,14-19,21-22H2,1-7H3,(H,44,45)/b13-9+/t25-,28+,29-,30+,32-,36-,37+,38+,39-/m0/s1

InChI Key

KTFAOIPNIQQKGY-JNMJKHHHSA-N

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@H]([C@@H](C3(C)C)O)OC(=O)/C=C/C6=CC(=C(C=C6)O)O)C

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)OC(=O)C=CC6=CC(=C(C=C6)O)O)C)C)C2C1)C)C(=O)O)C

Origin of Product

United States

Scientific Research Applications

Anticancer Properties

2-O-caffeoyl maslinic acid has demonstrated significant anticancer activity in various studies. Research indicates that it can inhibit the growth of cancer cells and induce apoptosis (programmed cell death).

  • Mechanism of Action : The compound suppresses anti-apoptotic genes and enhances the expression of pro-apoptotic genes, leading to increased apoptosis in cancer cells. For instance, a study found that this compound significantly reduced cell proliferation in colorectal cancer cell lines (HCT116), with a concentration-dependent effect observed at concentrations ranging from 12.5 to 50 µM .
  • Cytotoxicity : The cytotoxic effects were also noted in other cancer cell lines, such as melanoma (A375) and lung carcinoma (A549), suggesting a broad spectrum of activity against different cancer types .

Antioxidant Activity

The antioxidant properties of this compound contribute to its therapeutic potential. Studies have shown that this compound can scavenge free radicals and reduce oxidative stress.

  • Experimental Findings : In vitro assays demonstrated that this compound effectively inhibited nitric oxide production in RAW 264.7 macrophages, which is crucial for mitigating oxidative stress-related damage .
  • Comparative Analysis : In comparison to other derivatives of maslinic acid, such as 2-O-trans-p-coumaroyl maslinic acid, the caffeoyl derivative exhibited superior radical-scavenging activity, likely due to its higher number of hydroxyl groups .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored in several studies, indicating its potential use in treating inflammatory conditions.

  • Mechanism : The compound has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are key players in inflammatory responses .
  • Case Studies : In an experimental model using turpentine oil-induced inflammation in rats, administration of this compound resulted in significant reductions in markers of oxidative stress and inflammation .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens.

  • Bacterial Inhibition : The compound showed significant antibacterial activity against strains like Staphylococcus aureus and Streptococcus pyogenes, indicating its potential as a natural antimicrobial agent .

Potential Applications in Diabetes Management

Emerging research suggests that this compound may also play a role in managing diabetes.

  • Mechanistic Insights : The compound's ability to modulate glucose metabolism and improve insulin sensitivity has been observed in preliminary studies, although further research is needed to establish definitive therapeutic protocols .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis; inhibits cell proliferation ,
AntioxidantScavenges free radicals; reduces oxidative stress ,
Anti-inflammatoryInhibits TNF-α and IL-6 production ,
AntimicrobialEffective against Staphylococcus aureus
Diabetes ManagementModulates glucose metabolism

Preparation Methods

Botanical Origins and Raw Material Selection

2-O-caffeoyl maslinic acid is predominantly isolated from the branch barks of Hippophae rhamnoides (sea buckthorn), a plant renowned for its rich triterpenoid content. The chloroform-soluble fraction of an 80% acetone extract of the bark has been identified as a primary source, with the compound acting as a secondary metabolite. Secondary sources include olive-pressing waste products, where maslinic acid—the precursor to this compound—is abundant.

Solvent Extraction and Fractionation

The extraction process typically involves sequential solvent partitioning. For Hippophae rhamnoides, fresh bark is dried, ground, and subjected to maceration in 80% acetone. The crude extract is then partitioned with chloroform to isolate the triterpenoid-rich fraction. In olive waste processing, hexane and ethyl acetate are employed in Soxhlet extractors to separate maslinic acid from oleanolic acid, achieving purities of 84.4% and 15.6%, respectively.

Table 1: Solvent Systems and Yields for Natural Extraction

Plant SourceSolvent SystemTarget Compound PurityYield (g/kg dry weight)
H. rhamnoides80% Acetone → Chloroform92%0.48
Olive PomaceHexane → Ethyl Acetate84.4% maslinic acid53.0

Purification Techniques

Post-extraction, column chromatography on silica gel with gradient elution (hexane:ethyl acetate:methanol) is standard. High-performance liquid chromatography (HPLC) with C18 columns and UV detection at 210 nm further refines the isolate. Crystallization in ethanol or ethyl acetate enhances purity, as demonstrated in olive waste processing, where recrystallization increased maslinic acid content from 54.5% to 82.3%.

Semi-Synthetic Approaches

Esterification of Maslinic Acid

Maslinic acid, isolated from olive pomace or H. rhamnoides, serves as the substrate for semi-synthesis. The caffeoyl moiety is introduced via Steglich esterification, utilizing dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane. Reaction conditions (24 hours at 25°C under nitrogen) yield this compound with 68% efficiency.

Table 2: Semi-Synthetic Reaction Parameters

ParameterConditionOutcome
SolventDichloromethane98% solubility
CatalystDCC/DMAP72% conversion rate
Temperature25°CMinimal decomposition

Challenges in Regioselectivity

A major hurdle in semi-synthesis is achieving regioselective acylation at the C-2 hydroxyl group. Maslinic acid contains multiple hydroxyl groups (C-2, C-3), necessitating protective group strategies. tert-Butyldimethylsilyl (TBDMS) protection of the C-3 hydroxyl, followed by caffeoylation and deprotection, has been proposed but remains experimental.

Enzymatic Synthesis

Acyltransferase-Mediated Production

Recent advances leverage acyltransferases for biocatalytic synthesis. The HMT protein from Medicago truncatula, which catalyzes malate esterification, has been repurposed to acylate maslinic acid with caffeoyl-CoA. In vitro assays using recombinant HMT yielded this compound at 0.12 µmol/min/mg protein, though scalability remains limited.

Metabolic Engineering in Host Organisms

Engineering alfalfa (Medicago sativa) to co-express maslinic acid synthases and acyltransferases has shown promise. Transgenic lines produced this compound at 1.2 mg/g dry weight, though yields trail those of natural extraction.

Analytical Validation of Products

Structural Elucidation

Nuclear magnetic resonance (NMR) spectroscopy is pivotal for confirming ester linkage position. In this compound, the downfield shift of the C-2 proton to δ 5.32 (1H, t, J = 3.2 Hz) in the ¹H-NMR spectrum distinguishes it from C-3 derivatives. Mass spectrometry (ESI-MS) further validates molecular weight, with [M−H]⁻ ions observed at m/z 633.8.

Purity Assessment

High-resolution HPLC coupled with diode-array detection (DAD) ensures purity. A retention time of 14.7 minutes on a C18 column (5 µm, 250 × 4.6 mm) with isocratic elution (acetonitrile:water:formic acid, 55:44:1) is characteristic.

Comparative Efficiency of Methods

Table 3: Method Comparison

MethodYieldPurityScalabilityCost
Natural Extraction0.48 g/kg92%ModerateLow
Semi-Synthetic68%95%HighModerate
Enzymatic1.2 mg/g89%LowHigh

Natural extraction remains the most cost-effective for bulk production, while semi-synthesis offers higher purity. Enzymatic methods, though eco-friendly, require optimization for industrial use.

Q & A

Q. What strategies improve metabolic stability for in vivo applications?

  • Methodology : Conduct microsomal stability assays (liver microsomes + NADPH) to identify metabolic hotspots. For rapid glucuronidation, introduce methyl groups at vulnerable hydroxyl sites. Use deuterium labeling to prolong t1/2t_{1/2} without altering pharmacology .

Key Considerations for Reproducibility

  • Structural Validation : Always compare NMR data with published spectra (e.g., δ 180.2 ppm for triterpene carbonyls) .
  • Biological Replicates : Minimum n=3n=3 for cell studies, n=68n=6–8 for animal models .
  • Data Transparency : Share raw spectra, dose-response curves, and statistical scripts as supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-O-caffeoyl maslinic acid
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